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Compound of Interest

Compound Name: 4-Bromo-2-iodo-7-azaindole

Cat. No.: B572159

An In-depth Technical Guide on the Chemical Properties of 4-Bromo-2-iodo-7-azaindole

Introduction

4-Bromo-2-iodo-7-azaindole, also known as 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a
halogenated heterocyclic compound of significant interest in medicinal chemistry and drug
discovery. As a derivative of 7-azaindole, it serves as a versatile synthetic building block. The
7-azaindole core is recognized as a privileged structure, acting as a bioisostere for indole and
purine systems, which allows it to interact with a wide range of biological targets.[1] The
strategic placement of both a bromine and an iodine atom at the C4 and C2 positions,
respectively, provides two distinct handles for sequential and selective functionalization,
primarily through transition-metal-catalyzed cross-coupling reactions. This differential reactivity
is crucial for the construction of complex molecular architectures, particularly in the synthesis of
kinase inhibitors.[1]

This document provides a comprehensive overview of the known chemical properties, synthetic
methodologies, and applications of 4-Bromo-2-iodo-7-azaindole, intended for researchers
and professionals in the fields of chemical synthesis and drug development.

Core Chemical Properties

The fundamental chemical and physical properties of 4-Bromo-2-iodo-7-azaindole are
summarized below. These properties are essential for its handling, characterization, and
application in synthetic chemistry.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b572159?utm_src=pdf-interest
https://www.benchchem.com/product/b572159?utm_src=pdf-body
https://www.benchchem.com/product/b572159?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://www.benchchem.com/product/b572159?utm_src=pdf-body
https://www.benchchem.com/product/b572159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
4-bromo-2-iodo-1H-pyrrolo[2,3-
IUPAC Name o PubChem|[2]
b]pyridine
4-Bromo-2-iodo-1H-
Synonyms pyrrolo[2,3-b]pyridine, 4- PubChem|[2]
Bromo-2-iodo-7-azaindole
CAS Number 1260879-70-6 PubChem|[2]
Molecular Formula C7HaBrIN2 PubChem[2]
Molecular Weight 322.93 g/mol PubChem|[2]
Appearance Off-white solid N/A
Hydrogen Bond Donor Count 1 PubChem[2]
Hydrogen Bond Acceptor
2 PubChem[2]
Count
Rotatable Bond Count 0 PubChem|[2]
Exact Mass 321.86026 Da PubChem|[2]
Topological Polar Surface Area  28.7 A2 PubChem|[2]
Heavy Atom Count 11 PubChem[2]
XLogP3 2.7 PubChem|[2]

Reactivity and Applications

The synthetic utility of 4-Bromo-2-iodo-7-azaindole stems from the differential reactivity of the
carbon-iodine (C-1) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling
reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the C-I bond is
significantly more reactive and undergoes oxidative addition to the palladium catalyst under
milder conditions than the C-Br bond. This chemoselectivity allows for the stepwise introduction
of different substituents at the C2 and C4 positions.

Key Applications:
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» Kinase Inhibitors: This compound is a key intermediate in the synthesis of potent and
selective kinase inhibitors.[1] For instance, the N-protected form, 4-bromo-2-iodo-1-
(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, has been utilized in the synthesis of Aurora B/C
kinase inhibitors.[1] The synthetic strategy leverages a selective Suzuki coupling at the C2
position, displacing the iodo group, while leaving the bromo group at C4 intact for
subsequent modifications.[1]

e Medicinal Chemistry Scaffolding: The 7-azaindole framework is a valuable scaffold in drug
discovery programs. The ability to functionalize the 4- and 2-positions of this scaffold allows
for the systematic exploration of the structure-activity relationship (SAR) to optimize potency,
selectivity, and pharmacokinetic properties of drug candidates.[1]

The general workflow for sequential cross-coupling reactions is illustrated in the diagram below.
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General Workflow for Sequential Cross-Coupling

4-Bromo-2-iodo-7-azaindole

Pd Catalyst, Base,
1-B(OH)2 or R1-alkyne

Step 1: C-I Bond Activation
(e.g., Suzuki, Sonogashira)

i

4-Bromo-2-substituted-7-azaindole

Pd Catalyst, Base,
2-NH2 or R2-B(OH)2

Step 2: C-Br Bond Activation
(e.g., Buchwald-Hartwig, Suzuki)

;

4 2-Disubstituted-7-azaindole

Click to download full resolution via product page

Caption: Sequential functionalization via palladium-catalyzed cross-coupling.

Experimental Protocols

While specific experimental data for the parent compound 4-Bromo-2-iodo-7-azaindole is
limited in the provided search results, a detailed protocol for its N-tosylated derivative, N-Tosyl-
4-bromo-2-iodo-7-azaindole, is available and serves as an excellent reference for the

chemistry involved.[3]
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Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole[4]

This procedure involves the lithiation and subsequent iodination of N-Tosyl-4-bromo-7-

azaindole.

Materials:

N-Tosyl-4-bromo-7-azaindole (4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-
b]pyridine)

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

2-Methyltetrahydrofuran (2-MeTHF)

lodine (solid)

Saturated aqueous ammonium chloride, sodium bisulfite, and sodium chloride solutions
Anhydrous magnesium sulfate

tert-Butyl methyl ether

Heptane

Protocol:

LDA Formation: A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-
methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.[3] A 1.6 M
solution of n-butyllithium in hexane (41.1 mL, 65.8 mmol) is added dropwise over 5 minutes,
maintaining the temperature at -78 °C.[3] The resulting solution is stirred for 60 minutes to
form lithium diisopropylamide (LDA).[3]

Lithiation: The freshly prepared LDA solution is transferred via cannula to a solution of N-
Tosyl-4-bromo-7-azaindole (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C.
The mixture is stirred for 90 minutes at this temperature.[3]
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 lodination: Solid iodine (21.3 g, 83.7 mmol) is added to the reaction mixture in one portion.[3]
The mixture is stirred at -78 °C for 60 minutes and then slowly warmed to -10 °C.[3]

o Work-up: The reaction is quenched by adding saturated aqueous ammonium chloride
solution (1 L). The organic layer is separated and washed sequentially with saturated
agueous sodium bisulfite solution (750 mL) and saturated aqueous sodium chloride solution
(50 mL).[3]

 Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and
concentrated under reduced pressure. The crude residue is purified by flash silica gel
chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent.[3]

 [solation: The product-containing fractions are collected and concentrated to afford N-Tosyl-
4-bromo-2-iodo-7-azaindole as an off-white solid (27 g, 93% yield).[3]

The workflow for this synthesis is depicted below.
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Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole

LDA Formation

Diisopropylamine
+ n-BuLi

Stir at -78°C for 60 min

Reaction

LDA Solution N-Tosyl-4-bromo-7-azaindole

Add LDA solution at -78°C
Stir for 90 min

Add solid lodine (12)
Stir and warm to -10°C

I
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:
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,
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,
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:
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Caption: Experimental workflow for the synthesis of the N-tosylated derivative.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b572159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of
4-Bromo-2-iodo-7-azaindole. While a full dataset for the parent compound is not available in
the search results, the *H NMR data for the N-tosylated derivative provides valuable insight into
the expected chemical shifts for the core structure.

'H NMR Data for N-Tosyl-4-bromo-2-iodo-7-azaindole[4]

e Solvent: DMSO-ds
e Frequency: 400 MHz
e Temperature: 30 °C

 Shifts (d):

[¢]

8.19 (d, J = 5.2 Hz, 1H)

[e]

7.95 (d, J = 8.4 Hz, 2H)

o

7.55 (d, J = 5.2 Hz, 1H)

[¢]

7.41-7.49 (m, 2H)

[¢]

7.16 (s, 1H)

[e]

2.35 (s, 3H)

e Mass Spectrometry (m/z): ES+ [M + H]* 477[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-iodo-7-azaindole is not provided,
data for the related compound 4-Bromo-7-azaindole indicates that it should be handled with
care.[4][5] It is classified as acutely toxic if swallowed, causes skin irritation, and can cause
serious eye damage.[5][6] Standard laboratory safety precautions should be employed when
handling 4-Bromo-2-iodo-7-azaindole.
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o Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and
eye/face protection.[4] A dust mask is recommended.[5]

e Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing.
Avoid breathing fumes and minimize dust generation.[4]

o Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from
incompatible substances like strong oxidizing agents.[4] For long-term storage, a
temperature of -20°C is recommended.[4]

This technical guide serves as a foundational resource for researchers working with 4-Bromo-
2-iodo-7-azaindole. The combination of its unique chemical properties and versatile reactivity
makes it a valuable tool in the pursuit of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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